4-(4-Nitrophenoxy)aniline

X-ray crystallography Material science Polymorphism

Sourcing a para-substituted nitroaromatic amine for polymer or dye synthesis? 4-Nitroaniline or regioisomers alter crystallinity and diazotization yields. This compound (CAS 6149-33-3) provides: • >85% diazotization efficiency for azo dye/pigment production • Reduces to 4-(4-aminophenoxy)aniline - polyimide Tg increased by 10-20°C vs. ODA • mp 132°C, crystalline solid for easy purification and handling

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 6149-33-3
Cat. No. B1222501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenoxy)aniline
CAS6149-33-3
Synonyms4-amino-4'-nitrodiphenyl ether
4-amino-4'-nitrodiphenyl ether hydrochloride
4-ANDE
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
InChIKeyASAOLTVUTGZJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenoxy)aniline Overview


4-(4-Nitrophenoxy)aniline (CAS 6149-33-3), also known as 4-amino-4′-nitrodiphenyl ether, is a para-substituted nitroaromatic amine with the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol [1]. It features a nitrophenoxy group linked to an aniline moiety, providing both an electron-withdrawing nitro group and a nucleophilic primary amine . This bifunctional structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of azo dyes, high-performance polymers, and pharmaceutical building blocks [2].

Why 4-(4-Nitrophenoxy)aniline Cannot Be Substituted


In procurement and synthesis workflows, substituting 4-(4-nitrophenoxy)aniline with a simpler nitroaniline such as 4-nitroaniline or with a regioisomeric analog like 2-(4-nitrophenoxy)aniline leads to significant differences in physicochemical properties and reactivity. The para-substituted nitrophenoxy bridge in this compound introduces a distinct electronic and steric environment that cannot be replicated by single-ring nitroanilines . This structural feature directly impacts key performance parameters including crystallinity (mp 132 °C vs. 147 °C for 4-nitroaniline), solubility in organic solvents, and the efficiency of diazotization for azo dye synthesis [1]. Furthermore, the regiochemistry of the amino group relative to the ether linkage governs intermolecular interactions and hydrogen-bonding networks, which critically influence crystal packing and material properties in polymer applications [2].

4-(4-Nitrophenoxy)aniline vs. Closest Analogs


Crystal Structure vs. 2-Regioisomer

Single-crystal X-ray diffraction analysis of 4-(4-nitrophenoxy)aniline reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=7.234(1) Å, b=8.999(1) Å, c=15.250(2) Å, and β=96.23(2)° [1]. The molecule is nearly planar, exhibiting a torsion angle of −179(2)° for the C(4)-C(7)-C(8)-C(9) linkage [1]. In contrast, the ortho-substituted regioisomer 2-(4-nitrophenoxy)aniline (CAS 18226-25-0) adopts a non-planar conformation due to steric hindrance, which disrupts π-conjugation and alters its solid-state packing . The para-substituted derivative forms robust hydrogen-bonded networks (C(4) chains) in its crystal lattice, a feature not observed in the ortho isomer .

X-ray crystallography Material science Polymorphism

Melting Point and Thermal Stability vs. 4-Nitroaniline

The melting point of 4-(4-nitrophenoxy)aniline is reported as 132 °C [REFS-1, REFS-2]. This value is approximately 15 °C lower than that of 4-nitroaniline (mp 147–149 °C) [2]. The lower melting point is attributed to the presence of the flexible diphenyl ether linkage, which reduces lattice energy compared to the more compact and rigid 4-nitroaniline structure . Additionally, the boiling point of 4-(4-nitrophenoxy)aniline is 387.4±22.0 °C at 760 mmHg [REFS-1, REFS-2], significantly higher than that of 4-nitroaniline (332 °C) [2], reflecting the increased molecular weight and enhanced intermolecular interactions from the extended aromatic system.

Thermal analysis Polymer science Process engineering

Diazotization and Azo Dye Yield vs. 4-Nitroaniline

In the synthesis of azo dyes via classical diazotization-coupling, 4-(4-nitrophenoxy)aniline demonstrates high reactivity, yielding a series of azo dyes with phenol, naphthol, and resorcinol coupling components [1]. The isolated yields for these dyes are reported as high (>85%), as determined by gravimetric analysis and spectroscopic characterization [1]. In contrast, the diazotization of 4-nitroaniline is known to be sluggish and often requires optimized conditions (e.g., concentrated acid, low temperature) to prevent decomposition, with typical yields ranging from 60% to 80% for analogous couplings [2]. The enhanced reactivity of 4-(4-nitrophenoxy)aniline is attributed to the electron-donating effect of the para-phenoxy group, which stabilizes the diazonium intermediate [3].

Dye chemistry Synthetic methodology Process optimization

Hydrogen-Bonding vs. 4,4′-Oxydianiline

The crystal structure of 4-(4-nitrophenoxy)aniline features a nearly planar molecular conformation (torsion angle −179(2)°) and exhibits intermolecular van der Waals interactions with a nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1]. In contrast, the fully reduced analog 4-(4-aminophenoxy)aniline (4,4′-oxydianiline, CAS 101-80-4) forms a different hydrogen-bonding network due to the presence of two amino groups, which act as both hydrogen bond donors and acceptors [2]. The nitro group in 4-(4-nitrophenoxy)aniline serves solely as a hydrogen bond acceptor, creating a more directional and predictable supramolecular synthon . This difference in hydrogen-bonding capability influences the thermal stability and mechanical properties of derived polyimides [3].

Supramolecular chemistry Crystal engineering Polymer science

Solvatochromic Behavior vs. N,N-Dialkyl-4-nitroanilines

As a member of the 4-nitrophenyl ether class, 4-(4-nitrophenoxy)aniline exhibits solvatochromic UV/Vis absorption bands that maintain a Gausso-Lorentzian bandshape in non-polar and alkyl-substituted aromatic solvents . In contrast, N,N-dialkyl-4-nitroanilines (DNAP) display increasing deviation from a Gausso-Lorentzian shape as the alkyl chain length increases (C₁₀ to C₁₂) . Furthermore, a plot of solvatochromic sensitivity (Δνmax/Δπ*) versus alkyl chain length follows a first-order decay for DNAP indicators, whereas alkyl 4-nitrophenyl ethers show a different trend . The aniline nitrogen in 4-(4-nitrophenoxy)aniline is less basic (predicted pKa ≈ 4.24) [1] compared to N,N-dialkyl-4-nitroanilines (pKa ≈ 1–2) , influencing its protonation state and reactivity in acidic media.

Nonlinear optics Spectroscopy Solvatochromism

Polyimide Performance vs. 4,4′-Oxydianiline

4-(4-Nitrophenoxy)aniline serves as a precursor for polyimides via reduction of the nitro group to an amine, followed by polycondensation with dianhydrides [1]. The resulting polyimides exhibit high thermal stability and mechanical strength, with applications in films, coatings, fibers, and aerospace components [1]. The fully reduced counterpart, 4,4′-oxydianiline (ODA), is a standard diamine monomer for polyimides such as Kapton® [2]. However, the nitro group in 4-(4-nitrophenoxy)aniline offers a synthetic handle for post-polymerization modification, allowing the introduction of functional groups that can tune dielectric constant, refractive index, or adhesion properties [3]. In comparative studies, polyimides derived from nitro-substituted diamines show glass transition temperatures (Tg) that are 10–20 °C higher than those from ODA due to increased chain rigidity [4].

Polymer chemistry High-performance materials Aerospace

4-(4-Nitrophenoxy)aniline Application Scenarios


Azo Dye and Pigment Synthesis

The high diazotization efficiency of 4-(4-nitrophenoxy)aniline (>85% yield) enables the cost-effective production of azo dyes and pigments for textile, plastic, and ink applications. The resulting azo compounds exhibit intense coloration and can be tailored for specific substrates by varying the coupling component (phenol, naphthol, resorcinol). This makes it a strategic choice for dye manufacturers seeking to optimize yield and reduce waste, as demonstrated in recent synthetic studies [1].

Polyimide Monomer for Aerospace and Electronics

As a precursor to diamine monomers, 4-(4-nitrophenoxy)aniline can be reduced to 4-(4-aminophenoxy)aniline and subsequently polymerized with aromatic dianhydrides to yield polyimides with enhanced thermal stability (Tg increase of 10–20 °C relative to ODA-based systems). These materials are critical for flexible printed circuit boards, wire insulation, and structural composites in aerospace applications. The nitro group also provides a latent functionality for post-polymerization modifications to tune dielectric properties [REFS-2, REFS-3].

NLO Chromophore Development

The planar, conjugated structure of 4-(4-nitrophenoxy)aniline and its well-behaved solvatochromic bandshape make it a suitable building block for NLO chromophores. When incorporated into polymer matrices or as a pendant group, it can impart second-order nonlinear optical properties useful for electro-optic modulators and frequency doublers. Its predictable response in non-polar solvents facilitates rational design of materials with optimized hyperpolarizability .

Pharmaceutical and Agrochemical Intermediate

The bifunctional nature (nitro and amino groups) of 4-(4-nitrophenoxy)aniline allows for sequential derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The nitro group can be reduced to an amine or transformed into other functionalities (e.g., azo, hydrazo), while the aniline moiety can undergo diazotization, acylation, or alkylation. Its crystalline nature (mp 132 °C) also facilitates purification and handling in multi-step synthetic routes [4].

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